molecular formula C9H14N2O2 B8683100 2-(tert-Butyl)-5-hydroxy-4-methylpyridazin-3(2H)-one CAS No. 104010-22-2

2-(tert-Butyl)-5-hydroxy-4-methylpyridazin-3(2H)-one

Cat. No.: B8683100
CAS No.: 104010-22-2
M. Wt: 182.22 g/mol
InChI Key: JOYJKVUVOBMZOP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-hydroxy-4-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

104010-22-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-tert-butyl-5-hydroxy-4-methylpyridazin-3-one

InChI

InChI=1S/C9H14N2O2/c1-6-7(12)5-10-11(8(6)13)9(2,3)4/h5,12H,1-4H3

InChI Key

JOYJKVUVOBMZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN(C1=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 30 ml of ethylene glycol were added 20 g (0.01 mol) of 2-t-butyl-5-chloro-4-methyl-3(2H)-pyridazinone and 2.8 g (0.05 mol) of potassium hydroxide and the mixture was stirred at 130° C. for 4 hours. After allowing to cool, the mixture was poured into 200 ml of water and added with 20 ml of 6N hydrochloric acid. The precipitated crystals were gathered by filtration. After drying, the crystals were washed with 30 ml of hot isopropyl ether to obtain 1.7 g of 2-t-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone, m.p. 236.0°~239.0° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The resulting 2-tert.-butyl-5-ethoxy-4-methyl-3(2H)-pyridazinone (1.7 g) and potassium hydroxide (6.0 g) were added to 30 ml of ethyleneglycol, and the mixture was stirred under reflux for 3 hours. The reaction mixture was poured into 200 ml of water and added with 30 ml of 6N-hydrochloric acid. The crystals thus precipitated was collected by filtration. After drying, the crystals were washed with hot hexane to give 1.3 g of 2-tert.-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone. The melting point and the result of NMR analysis of this product were identical with those of the product obtained by the Method A.
Name
2-tert.-butyl-5-ethoxy-4-methyl-3(2H)-pyridazinone
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(Method A): A mixture of 2.0 g (0.01 mol) of 2-tert.-butyl-5-chloro-4-methyl-3(2H)-pyridazinone and 2.8 g (0.05 mol) of potassium hydroxide was added to 30 ml of ethylene glycol and stirred at 130° C. for 4 hours. After allowing to cool, the reaction liquid was poured into 200 ml of water and added with 20 ml of 6N hydrochloric acid. The crystals thus precipitated were collected by filtration. After drying, the crystals were washed with 30 ml of hot isopropyl ether to give 1.7 g of 2-tert.-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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